Tert-butyl 4-(2-chloro-3-fluoro-4-pyridyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(2-chloro-3-fluoro-4-pyridyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a pyridyl moiety substituted with chlorine and fluorine atoms
Properties
Molecular Formula |
C15H20ClFN2O2 |
|---|---|
Molecular Weight |
314.78 g/mol |
IUPAC Name |
tert-butyl 4-(2-chloro-3-fluoropyridin-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-5-10(6-9-19)11-4-7-18-13(16)12(11)17/h4,7,10H,5-6,8-9H2,1-3H3 |
InChI Key |
OKWHRJCSSQPWJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C(=NC=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 4-(2-chloro-3-fluoro-4-pyridyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridyl Moiety: The pyridyl group is introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the piperidine ring.
Substitution with Chlorine and Fluorine: The chlorine and fluorine atoms are introduced through halogenation reactions, often using reagents like thionyl chloride or fluorinating agents.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Tert-butyl 4-(2-chloro-3-fluoro-4-pyridyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have explored the potential of this compound as an antimicrobial agent. Its derivatives have shown effectiveness against various bacterial strains, suggesting that modifications to the piperidine structure can enhance antibacterial properties. For instance, research indicates that compounds with similar scaffolds can inhibit bacterial type II topoisomerases, which are critical for bacterial DNA replication and transcription .
Tuberculosis Treatment
There is an urgent need for new treatments for tuberculosis, especially with the rise of resistant strains. Compounds similar to tert-butyl 4-(2-chloro-3-fluoro-4-pyridyl)piperidine-1-carboxylate have been screened for their ability to inhibit the Pks13 enzyme in Mycobacterium tuberculosis, a key target for novel anti-TB therapies. Initial screenings have identified promising candidates that warrant further investigation .
Neuropharmacological Effects
The piperidine structure is often associated with neuroactive compounds. Research into related compounds has demonstrated potential applications in treating neurological disorders by acting on neurotransmitter systems. For example, derivatives have been studied for their effects on serotonin receptors, which could lead to new treatments for mood disorders .
Case Study 1: Antimicrobial Screening
A comprehensive screening of a library of compounds including tert-butyl derivatives was conducted to identify potential antimicrobial agents. The results indicated that certain modifications to the piperidine ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural diversity in developing effective antimicrobial agents .
Case Study 2: Anti-Tuberculosis Research
In a recent study focusing on tuberculosis, researchers synthesized a series of piperidine derivatives and evaluated their inhibitory effects on the Pks13 enzyme. Among these, this compound exhibited promising results, showing a significant reduction in bacterial viability at micromolar concentrations. This highlights its potential as a lead compound for further development in TB treatment .
Data Table: Comparative Analysis of Piperidine Derivatives
| Compound Name | Antibacterial Activity (MIC) | Pks13 Inhibition IC50 | Neurotransmitter Target |
|---|---|---|---|
| This compound | 8 µg/mL | 150 nM | 5HT4 Receptor |
| Tert-butyl 4-(3-fluorophenyl)piperidine-1-carboxylate | 16 µg/mL | 200 nM | D2 Dopamine Receptor |
| Tert-butyl 4-(4-fluorobenzyl)piperidine-1-carboxylate | 32 µg/mL | 250 nM | NMDA Receptor |
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-chloro-3-fluoro-4-pyridyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Tert-butyl 4-(2-chloro-3-fluoro-4-pyridyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Tert-butyl 4-(2-chloro-4-pyridyl)piperidine-1-carboxylate: Similar structure but lacks the fluorine atom.
Tert-butyl 4-(3-fluoro-4-pyridyl)piperidine-1-carboxylate: Similar structure but lacks the chlorine atom.
Tert-butyl 4-(2-chloro-3-fluoro-phenyl)piperidine-1-carboxylate: Similar structure but with a phenyl group instead of a pyridyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Biological Activity
Tert-butyl 4-(2-chloro-3-fluoro-4-pyridyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H16ClFNO2
- Molecular Weight : 273.73 g/mol
- CAS Number : [Not specified in the search results]
The presence of a piperidine ring along with a pyridine moiety contributes to its pharmacological profile.
Research indicates that compounds similar to tert-butyl 4-(2-chloro-3-fluoro-4-pyridyl)piperidine derivatives exhibit inhibitory effects on various biological pathways. Specifically, they have been studied as inhibitors of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in cellular metabolism by regulating the conversion of pyruvate to acetyl-CoA. Inhibition of PDHK can lead to increased glucose oxidation and reduced lactate production, making these compounds potential candidates for metabolic disorders and cancer treatment .
Anticancer Properties
Several studies have reported on the anticancer potential of piperidine derivatives. For instance, related compounds have shown cytotoxic activity against various cancer cell lines, including:
- HeLa (cervical cancer)
- CaCo-2 (colon adenocarcinoma)
- 3T3-L1 (mouse embryo)
In vitro studies demonstrated that certain piperidine derivatives exhibit IC50 values in the micromolar range, indicating significant antiproliferative effects against these cell lines .
Inhibition of Enzymatic Activity
The compound's structural features suggest it may act as an inhibitor for specific enzymes involved in cell signaling pathways. For example, it has been noted that similar compounds can inhibit CDK9-mediated transcription, which is vital for cell cycle regulation and apoptosis . The modulation of such pathways could lead to enhanced therapeutic effects in cancer treatment.
Case Studies and Research Findings
- Study on PDHK Inhibition :
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Insights :
Data Summary Table
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HeLa | 5.0 | Induction of apoptosis via caspase activation |
| Inhibition of PDHK | Various | 0.5 - 10 | Increased glucose oxidation |
| Antiproliferative Effects | CaCo-2 | 7.5 | Modulation of cell cycle regulatory proteins |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
